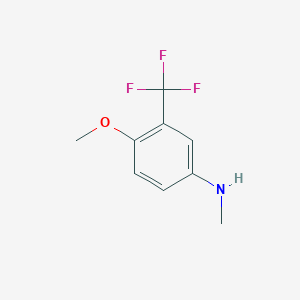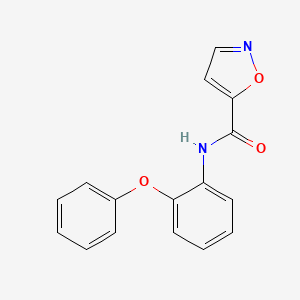
N-(2-phenoxyphenyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Isoxazole derivatives, including “N-(2-phenoxyphenyl)isoxazole-5-carboxamide”, can be synthesized through various methods. One such method involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . Another approach involves metal-free synthetic routes to isoxazoles . These methods are often employed due to their eco-friendly nature and the significant biological interests of isoxazoles .Molecular Structure Analysis
The molecular structure of “N-(2-phenoxyphenyl)isoxazole-5-carboxamide” consists of a total of 35 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 secondary amide .Chemical Reactions Analysis
Isoxazole derivatives, including “N-(2-phenoxyphenyl)isoxazole-5-carboxamide”, have been evaluated for their activities against COX enzymes . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme .Physical And Chemical Properties Analysis
“N-(2-phenoxyphenyl)isoxazole-5-carboxamide” has a molecular weight of 280.283. Further physical and chemical properties can be determined through density functional theory (DFT) analysis .Applications De Recherche Scientifique
Mitochondrial Permeability Transition Pore Inhibitors
Isoxazole derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (mtPTP), a channel involved in cell death under pathophysiological conditions. These inhibitors show promise as therapeutic agents for diseases caused by mtPTP dysfunction, such as muscular dystrophy. An analogue demonstrated efficacy in a zebrafish model of muscular dystrophy, highlighting the potential of these compounds in treating mitochondrial disorders (Šileikytė et al., 2019).
Anticancer Activity
N-phenyl-5-carboxamidyl isoxazoles have been synthesized and evaluated for their anticancer activity, particularly against colon cancer. These compounds, especially N-(4-chlorophenyl)-5-carboxamidyl isoxazole, showed significant activity against colon tumor cells by potentially inhibiting the JAK3/STAT3 signaling pathways, indicating their promise as chemotherapeutic agents (Shaw et al., 2012).
Inhibition of Carbonic Anhydrase
Isoxazole-containing sulfonamides have been developed as potent inhibitors of carbonic anhydrase II and VII, two human isoforms of the enzyme involved in various physiological functions. These inhibitors have shown excellent activity and hold potential for treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).
Antimicrobial and Analgesic Activities
Novel isoxazole derivatives have been synthesized and tested for their analgesic and antimicrobial activities. Certain compounds in this category demonstrated significant analgesic activity and higher antibacterial and antifungal activity compared to reference drugs, highlighting their potential in developing new therapeutic agents (Sahu et al., 2009).
Herbicidal Activity
Isoxazole derivatives have been explored for their herbicidal activity, showing significant potential in agricultural applications. These compounds, particularly N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, exhibited strong inhibition against specific weeds, offering a new avenue for developing herbicides with novel modes of action (Sun et al., 2020).
Mécanisme D'action
Target of Action
It is known that isoxazole derivatives have a wide range of pharmacological activities , suggesting that they may interact with multiple targets.
Mode of Action
Isoxazole derivatives have been shown to exhibit potent to moderate activities against various cancer cell lines . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation or induce cell death.
Biochemical Pathways
Given the observed anticancer and antioxidant activities of isoxazole derivatives , it can be inferred that these compounds may interfere with pathways related to cell proliferation, apoptosis, and oxidative stress.
Pharmacokinetics
A nano-emulgel strategy has been used to improve the permeability of potent isoxazole-carboxamide derivatives into cancer cells , suggesting that similar strategies could be employed to enhance the bioavailability of N-(2-phenoxyphenyl)isoxazole-5-carboxamide.
Result of Action
N-(2-phenoxyphenyl)isoxazole-5-carboxamide and other isoxazole-carboxamide derivatives have been found to exhibit potent to moderate activities against various cancer cell lines . For instance, one study found that certain isoxazole-carboxamide derivatives showed potent activity against HeLa and Hep3B cancer cell lines . These results suggest that N-(2-phenoxyphenyl)isoxazole-5-carboxamide may exert its effects by inhibiting cell proliferation or inducing cell death in cancer cells.
Action Environment
The action of N-(2-phenoxyphenyl)isoxazole-5-carboxamide can be influenced by various environmental factors. For instance, the effectiveness of anticancer drugs can be affected by factors such as the tumor microenvironment, the presence of drug transporters, and the development of drug resistance . Moreover, the use of a nano-emulgel strategy has been shown to improve the cellular permeability of isoxazole-carboxamide derivatives , suggesting that drug delivery strategies can also influence the action, efficacy, and stability of N-(2-phenoxyphenyl)isoxazole-5-carboxamide.
Safety and Hazards
Orientations Futures
The future directions for “N-(2-phenoxyphenyl)isoxazole-5-carboxamide” and similar compounds involve further exploration of their potential applications. For instance, these compounds have shown promising results as COX inhibitors and antimicrobial agents . Additionally, they have been evaluated for their anticancer properties, with some compounds showing potent activities against various cancer cell lines . The use of nanotechnology to improve the effectiveness of these compounds is also a promising area of research .
Propriétés
IUPAC Name |
N-(2-phenoxyphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16(15-10-11-17-21-15)18-13-8-4-5-9-14(13)20-12-6-2-1-3-7-12/h1-11H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBLUXHPKXZLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

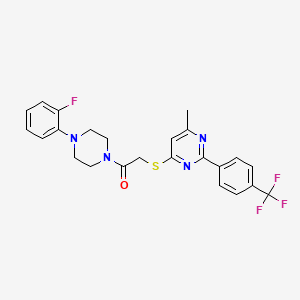
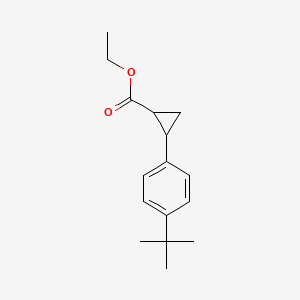
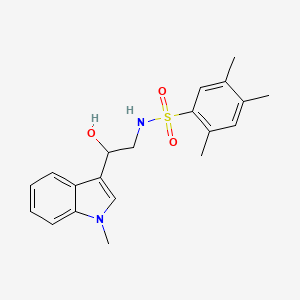
![6-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2761767.png)
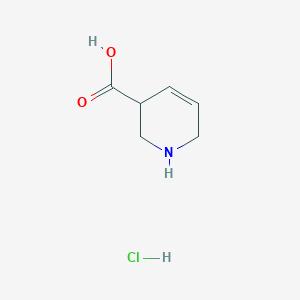
![1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride](/img/structure/B2761771.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2761772.png)
![4-(4-methoxybenzyl)-5-{1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2761773.png)
![3-Amino-3-[3-(2-amino-2-oxoethoxy)phenyl]propanoic acid](/img/structure/B2761776.png)
![4-(2-((2-(2-Fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2761778.png)
![6-Hexyl-7-hydroxy-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2761780.png)
